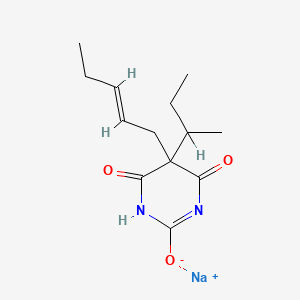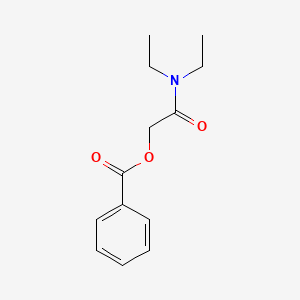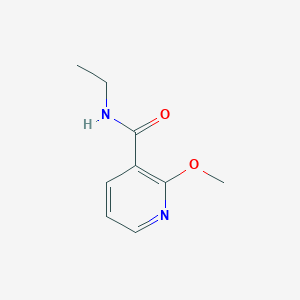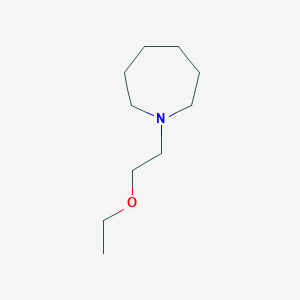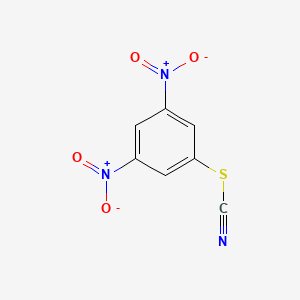![molecular formula C14H28N4 B14490666 1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine CAS No. 63386-90-3](/img/structure/B14490666.png)
1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine is a compound that features a unique combination of an imidazole ring and a piperazine ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the piperazine ring is a six-membered heterocyclic structure with two nitrogen atoms at opposite positions
Preparation Methods
The synthesis of 1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine can be achieved through several synthetic routes. One common method involves the reaction of 4-hexylpiperazine with a suitable imidazole derivative under controlled conditions. The reaction typically requires a catalyst and may involve steps such as cyclization and alkylation to form the desired product .
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole or piperazine rings are replaced with other groups.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the rings .
Scientific Research Applications
1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development.
Industry: In industrial applications, the compound can be used as an intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The piperazine ring may interact with receptors or transporters, influencing cellular processes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine can be compared with other similar compounds, such as:
Imidazole derivatives: Compounds like metronidazole and clotrimazole share the imidazole ring but differ in their additional functional groups and pharmacological properties.
Piperazine derivatives: Compounds like piperazine citrate and hydroxyzine contain the piperazine ring and are used for different therapeutic purposes.
Properties
CAS No. |
63386-90-3 |
|---|---|
Molecular Formula |
C14H28N4 |
Molecular Weight |
252.40 g/mol |
IUPAC Name |
1-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-hexylpiperazine |
InChI |
InChI=1S/C14H28N4/c1-2-3-4-5-8-17-9-11-18(12-10-17)13-14-15-6-7-16-14/h2-13H2,1H3,(H,15,16) |
InChI Key |
FFNBRCUQENRYKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1CCN(CC1)CC2=NCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



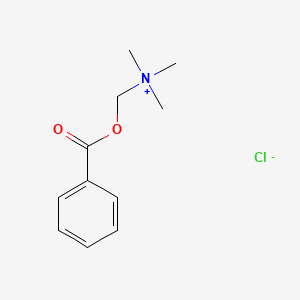
![N-[4-Amino-5-ethoxy-2-(2-hydroxyethoxy)phenyl]benzamide](/img/structure/B14490598.png)



